molecular formula C9H10ClF2N B13513071 2-(3,5-Difluorophenyl)prop-2-en-1-aminehydrochloride

2-(3,5-Difluorophenyl)prop-2-en-1-aminehydrochloride

Cat. No.: B13513071
M. Wt: 205.63 g/mol
InChI Key: PSJOKAZGZMWGBG-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)prop-2-en-1-amine hydrochloride is a chemical compound with the molecular formula C9H11F2N·HCl. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-amine backbone, with a hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluorophenyl)prop-2-en-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluoroacetophenone.

    Formation of Intermediate: The 3,5-difluoroacetophenone is subjected to a reaction with an appropriate amine under basic conditions to form the intermediate 2-(3,5-difluorophenyl)prop-2-en-1-amine.

    Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)prop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(3,5-Difluorophenyl)prop-2-en-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-difluorophenyl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoroacetophenone: A precursor in the synthesis of 2-(3,5-difluorophenyl)prop-2-en-1-amine hydrochloride.

    1-(2,5-Difluorophenyl)prop-2-en-1-amine: A structurally similar compound with different substitution patterns.

Uniqueness

2-(3,5-Difluorophenyl)prop-2-en-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its stability and solubility. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10ClF2N

Molecular Weight

205.63 g/mol

IUPAC Name

2-(3,5-difluorophenyl)prop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C9H9F2N.ClH/c1-6(5-12)7-2-8(10)4-9(11)3-7;/h2-4H,1,5,12H2;1H

InChI Key

PSJOKAZGZMWGBG-UHFFFAOYSA-N

Canonical SMILES

C=C(CN)C1=CC(=CC(=C1)F)F.Cl

Origin of Product

United States

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